molecular formula C11H20O B2844340 1-(4-Propylcyclohexyl)ethan-1-one CAS No. 1481994-03-9

1-(4-Propylcyclohexyl)ethan-1-one

Cat. No.: B2844340
CAS No.: 1481994-03-9
M. Wt: 168.28
InChI Key: SFVZBHCCXJGAEM-UHFFFAOYSA-N
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Description

1-(4-Propylcyclohexyl)ethan-1-one, with the CAS number 1481994-03-9 , is an organic compound classified as a ketone. It has a molecular formula of C11H20O and a molecular weight of 168.28 g/mol . Its structure consists of a cyclohexane ring substituted with a propyl group at one position and an acetyl group (ethan-1-one) at another, a configuration that is of significant interest in various synthetic and material science research pathways . Researchers value this compound as a potential synthetic intermediate or building block. It can be used in organic synthesis to create more complex molecular architectures, particularly in the development of liquid crystals, where cyclohexyl-based ketones are key components . Furthermore, its structure suggests potential utility in catalytic processes and as a precursor for the synthesis of novel polymers and fine chemicals. The molecular scaffold is also relevant in pharmaceutical research for the exploration of new bioactive molecules, given the prevalence of substituted cyclohexane rings in medicinal chemistry. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly for non-human research and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material adhering to all appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-propylcyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h10-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVZBHCCXJGAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 4 Propylcyclohexyl Ethan 1 One

Retrosynthetic Analysis of the 1-(4-Propylcyclohexyl)ethan-1-one Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.comjournalspress.combibliotekanauki.pl For this compound, the primary disconnection occurs at the bond between the carbonyl carbon and the cyclohexyl ring. This leads to two key synthons: a 4-propylcyclohexyl cation and an acetyl anion equivalent.

A further disconnection of the 4-propylcyclohexyl synthon breaks it down into a cyclohexane (B81311) ring and a propyl group. This suggests that a key challenge in the synthesis is the selective installation of the propyl group at the 4-position of the cyclohexane ring.

Approaches to Constructing the 4-Propylcyclohexyl Moiety

The formation of the 4-propylcyclohexyl core is a critical step in the synthesis of the target molecule. Several strategies can be employed to achieve this, often starting from aromatic precursors which are then hydrogenated.

One common approach involves the Friedel-Crafts acylation or alkylation of an aromatic ring followed by reduction. researchgate.net For instance, benzene (B151609) can be acylated with propanoyl chloride to yield propiophenone, which is then reduced to propylbenzene. Subsequent hydrogenation of the aromatic ring furnishes propylcyclohexane. However, Friedel-Crafts alkylation can sometimes lead to overalkylation and carbocation rearrangements, affecting the selectivity of the reaction. researchgate.net

Alternatively, the synthesis of N-[4-(propyl)cyclohexyl]-amides has been reported, indicating established methods for creating the 4-propylcyclohexyl structure. nih.gov Furthermore, the synthesis of trans-p-(4-Propylcyclohexyl)phenetole also involves the preparation of the 4-propylcyclohexyl moiety as a key step. ontosight.ai

Introduction of the Ethanone (B97240) Functional Group via Carbon-Carbon Bond Formation

With the 4-propylcyclohexyl scaffold in hand, the next crucial step is the introduction of the ethanone functional group. This is typically achieved through carbon-carbon bond-forming reactions, with acylation and coupling reactions being the most prominent methods.

Acylation Reactions on Cyclohexyl Derivatives

Friedel-Crafts acylation is a powerful tool for introducing an acyl group onto a molecule. In this context, 4-propylcyclohexane could be acylated with acetyl chloride in the presence of a Lewis acid catalyst to yield this compound. The synthesis of 4'-(trans-4-n-propylcyclohexyl)acetophenone, a structurally similar compound, is achieved through the reaction of trans-4-propylcyclohexane carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which can then undergo further reactions. vulcanchem.com This highlights the feasibility of generating an acylating agent from a cyclohexyl precursor. General acylation techniques often involve the use of an acid halide in the presence of a proton acceptor like pyridine (B92270) or triethylamine. google.com

Coupling Reactions Involving Cyclohexyl Precursors and Acetyl Equivalents

Modern cross-coupling reactions offer a versatile alternative for forming the carbon-carbon bond. For instance, an organometallic derivative of 4-propylcyclohexane, such as a Grignard or organozinc reagent, could be coupled with an acetylating agent like acetyl chloride. Nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents has been shown to be effective in forming C-C bonds. rsc.org Palladium-catalyzed coupling reactions are also widely used for the synthesis of 1,4-diketones from organozinc reagents and enones in the presence of carbon monoxide. organic-chemistry.org While not directly applicable to the target molecule, these examples showcase the power of coupling reactions in ketone synthesis.

Catalytic Synthesis Routes for Cyclohexyl Ketones

Catalytic methods, particularly those involving hydrogenation, play a pivotal role in the synthesis of cyclohexyl ketones from readily available aromatic precursors. researchgate.netthieme-connect.com

Hydrogenation of Aromatic Precursors to Cyclohexyl Structures

The selective hydrogenation of aromatic ketones and phenols presents a direct and efficient route to cyclohexyl ketones. researchgate.netthieme-connect.comthieme-connect.comthieme-connect.com This approach is advantageous as it often starts from commercially available materials. For example, 4'-propylacetophenone could be directly hydrogenated to this compound.

Several catalytic systems have been developed for this transformation. Rhodium-based catalysts, particularly those with cyclic (amino)(alkyl)carbene (CAAC) ligands, have demonstrated high activity and selectivity for the hydrogenation of the aromatic ring while leaving the ketone functionality intact. researchgate.net Palladium-substituted polyoxometalates have also been used as catalyst precursors for the preferential hydrogenation of aromatic compounds over ketones. rsc.org Furthermore, rhodium nanoparticles immobilized on a supported ionic liquid phase (Rh@SILP) have been shown to be effective for the selective hydrogenation and hydrodeoxygenation of aromatic ketones. researchgate.netresearchgate.net The choice of solvent can also significantly influence the selectivity of the hydrogenation reaction. rsc.org

The development of these catalytic strategies provides a powerful and atom-economical pathway to cyclohexyl ketones, including this compound. researchgate.netthieme-connect.comthieme-connect.comthieme-connect.com

Selective Oxidation Methodologies for Precursor Alcohols or Hydrocarbons

The most direct route to synthesizing this compound is through the selective oxidation of its precursor alcohol, 1-(4-propylcyclohexyl)ethanol. This transformation requires an oxidizing agent that is selective for secondary alcohols and minimizes side reactions or over-oxidation. While direct oxidation of hydrocarbons is possible, it is often less selective and can yield a mixture of products. Therefore, the focus remains on the oxidation of the more accessible alcohol precursor.

Modern synthetic chemistry offers several catalytic methods for this type of oxidation, moving away from stoichiometric and often toxic reagents like chromium compounds. These advanced methods utilize catalytic amounts of a promoter in conjunction with a terminal oxidant, which is often a greener alternative like molecular oxygen or hydrogen peroxide.

Key Catalytic Oxidation Systems:

Heterogeneous Catalysis: Systems using solid-phase catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. For instance, heterogeneous nanocrystalline titanium dioxide (TiO2) has been used as a recyclable catalyst for the oxidation of secondary alcohols to ketones with hydrogen peroxide as the clean oxidant. rsc.org This approach offers an economical and environmentally clean protocol.

Photocatalysis: Light-driven reactions represent a green and mild approach to alcohol oxidation. Using photocatalysts such as thioxanthenone or 9-fluorenone, secondary alcohols can be converted to ketones using molecular oxygen from the air as the terminal oxidant. rsc.org These reactions can often be performed at room temperature using simple light sources.

TEMPO-Catalyzed Oxidation: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst for alcohol oxidation is a well-established and highly selective method. The reaction can be paired with a co-catalyst, such as a copper complex, and use air as the ultimate oxidant. rsc.org This system is highly practical for the chemoselective oxidation of alcohols. To enhance safety and efficiency, these reactions can be performed in continuous-flow microreactors, which minimizes the risks associated with using flammable solvents in the presence of oxygen.

Manganese Catalysis: In-situ prepared manganese catalysts have been shown to effectively oxidize secondary alcohols to ketones at room temperature using hydrogen peroxide. rsc.org This method is noted for its high turnover numbers and selectivity.

Below is a table summarizing various modern selective oxidation methods applicable to secondary alcohols, which could be adapted for the synthesis of this compound.

Catalytic System Precursor Type Oxidant Key Features & Findings
Nanocrystalline TiO₂Secondary AlcoholsHydrogen Peroxide (H₂O₂)Economical, reusable heterogeneous catalyst; clean protocol with water as the only byproduct. rsc.org
9-Fluorenone (Photocatalyst)Secondary AlcoholsMolecular Oxygen (O₂)Metal-free system; operates under mild conditions with visible light; DMSO often used as a solvent. rsc.org
TEMPO / Copper(I) ComplexPrimary & Secondary AlcoholsAir (O₂)Highly chemoselective for primary alcohols to aldehydes but also effective for secondary alcohols; can be adapted for flow chemistry to improve safety. rsc.org
Manganese(II) salts / Pyridine-2-carboxylic acidSecondary Alcohols & AlkanesHydrogen Peroxide (H₂O₂)High turnover numbers; selective for secondary alcohols over primary ones; proceeds at ambient temperature. rsc.org

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are integral to the development of modern synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of this compound can be designed to be more sustainable by considering several key factors.

Atom Economy: A central concept in green chemistry, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Oxidation reactions that utilize a catalyst and a clean oxidant like O₂ or H₂O₂ are inherently more atom-economical than classical stoichiometric oxidations. In an ideal catalytic cycle, the oxidant's atoms are incorporated into a benign byproduct (like water), leading to a high atom economy. For example, the oxidation of an alcohol to a ketone using oxygen as the oxidant has a theoretical atom economy of 94% (with water as the byproduct), whereas a classical Swern oxidation has a much lower atom economy due to the stoichiometric formation of dimethyl sulfide (B99878) and dimethyl sulfoxide (B87167) byproducts.

Choice of Catalyst and Oxidant: The selection of non-toxic, earth-abundant catalysts is a cornerstone of green synthesis.

Catalysts: Photocatalysts (often simple organic molecules) and heterogeneous catalysts like TiO₂ are preferable to those based on heavy, toxic metals. rsc.org

Oxidants: Molecular oxygen (from air) and hydrogen peroxide are considered green oxidants because their byproduct is water. rsc.org This avoids the generation of hazardous waste associated with traditional oxidants like chromium trioxide or potassium permanganate.

Solvent Selection and Reaction Conditions: The use of safer, non-toxic, and recyclable solvents is crucial. Water is the ideal green solvent, although its use can be limited by the solubility of organic substrates. Some modern catalytic systems, such as those employing laccase enzymes with TEMPO, can operate in water. rsc.org Alternatively, minimizing solvent use or employing solvent-free methods, such as mechanochemistry (ball milling), can significantly improve the environmental profile of a synthesis. rsc.org Conducting reactions at ambient temperature and pressure, as is often possible with photocatalysis, reduces energy consumption.

The following table outlines key green chemistry considerations for the oxidation of precursor alcohols.

Green Chemistry Principle Application in Synthesis of this compound Examples & Benefits
High Atom Economy Employing catalytic addition or isomerization reactions.Catalytic oxidation with O₂ or H₂O₂ maximizes the incorporation of reactant atoms into the final product, minimizing waste. rsc.org
Use of Safer Chemicals Replacing hazardous reagents with greener alternatives.Using air (O₂) or H₂O₂ as the oxidant instead of stoichiometric heavy-metal oxidants. Utilizing non-toxic catalysts like organic dyes or TiO₂. rsc.org
Energy Efficiency Utilizing reaction conditions that require less energy.Photocatalytic methods that operate at ambient temperature and pressure using light as the energy source. rsc.org
Renewable Feedstocks Sourcing starting materials from biomass.While not a direct synthesis, related cyclohexanones can be produced from biomass-derived aromatic ethers, pointing to future sustainable pathways. rsc.org
Catalysis over Stoichiometry Using catalytic amounts of reagents instead of stoichiometric amounts.TEMPO and metal-based catalysts are used in small quantities and can be recycled, reducing waste and cost. rsc.org

Reaction Mechanisms and Reactivity of 1 4 Propylcyclohexyl Ethan 1 One

Mechanistic Investigations of α-Carbon Reactivity in Substituted Ethanones

The presence of hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) is a critical feature of many aldehydes and ketones, including 1-(4-propylcyclohexyl)ethan-1-one. libretexts.org These hydrogens are significantly more acidic than typical alkane hydrogens, a property that enables the formation of nucleophilic enol or enolate intermediates, which are central to α-substitution reactions. utexas.edumsu.edu

This compound can form two potential enolates due to the presence of α-hydrogens on both the methyl group and the cyclohexyl ring. The formation of these intermediates is a reversible equilibrium process catalyzed by either acid or base. ucsb.edu

Under basic conditions, a base removes an α-hydrogen to form an enolate ion. The negative charge of this ion is delocalized through resonance between the α-carbon and the carbonyl oxygen, which accounts for its stability. vanderbilt.edumasterorganicchemistry.com The acidity of the α-protons in typical ketones falls in the range of pKa 16-20. vanderbilt.edu The formation of the enolate is often the rate-determining step in base-catalyzed α-substitution reactions. ucsb.edu

Under acidic conditions, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. A weak base (like water or the conjugate base of the acid catalyst) then removes an α-hydrogen to form a neutral enol. utexas.eduyoutube.com The formation of the enol is typically the rate-determining step in acid-catalyzed α-halogenation. vanderbilt.edu

For this compound, the regiochemistry of enolate formation is influenced by the reaction conditions.

Kinetic Enolate: Formed faster by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. This enolate forms by removing a proton from the less-hindered methyl group. vanderbilt.edu

Thermodynamic Enolate: The more stable enolate, which has the more substituted double bond. It is formed under conditions that allow for equilibrium, such as using a weaker base (e.g., NaOH or NaOEt). vanderbilt.edumasterorganicchemistry.com For this compound, the thermodynamic enolate would be formed by deprotonation of the cyclohexyl ring at the α-position.

Table 1: General Conditions for Enolate Formation
Enolate TypeTypical ConditionsFavored Site on this compound
KineticLDA, THF, -78°CMethyl Group (less substituted)
ThermodynamicNaOEt, EtOH, Room TemperatureCyclohexyl Ring (more substituted)

In the presence of an acid catalyst, this compound can undergo α-substitution, such as halogenation (with Cl₂, Br₂, or I₂). The reaction proceeds through an enol intermediate. libretexts.org

The mechanism involves three main steps:

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst. youtube.com

Enol Formation: A base (e.g., water) removes a proton from the α-carbon, leading to the formation of the enol. utexas.edulibretexts.org For unsymmetrical ketones like this one, the reaction typically proceeds via the more stable, more substituted enol. msu.edu

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophile (e.g., Br₂). youtube.com

Deprotonation: The protonated carbonyl is deprotonated to regenerate the catalyst and yield the α-substituted product. libretexts.org

A key feature of acid-catalyzed halogenation is that the reaction typically stops after a single substitution. This is because the introduced electron-withdrawing halogen atom destabilizes the carbocation-like intermediate required for further enol formation, making the product less reactive than the starting ketone. libretexts.org

Under basic conditions, α-halogenation occurs via an enolate intermediate. libretexts.org Unlike the acid-catalyzed version, this reaction is difficult to stop at monosubstitution because the electronegative halogen on the α-carbon makes the remaining α-hydrogens on that carbon even more acidic and reactive. libretexts.orgchemistrysteps.com

This tendency toward multiple halogenations is exploited in the Haloform Reaction , which is a characteristic reaction of methyl ketones like this compound. nrochemistry.comwikipedia.org The reaction converts a methyl ketone into a carboxylate (with one less carbon) and a haloform (CHX₃, where X = Cl, Br, or I). libretexts.orgwikipedia.org

The mechanism proceeds in two main stages:

Exhaustive Halogenation: In the presence of excess base and halogen, the methyl group is completely halogenated. The base abstracts an α-proton to form an enolate, which then attacks the halogen. This process repeats two more times until a trihalomethyl ketone is formed. byjus.com

Nucleophilic Acyl Substitution: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the trihalomethyl ketone. This forms a tetrahedral intermediate. The reformation of the carbonyl double bond results in the cleavage of the C-CX₃ bond, as the trihalomethyl anion (⁻CX₃) is a good leaving group due to the stabilizing effect of the three electron-withdrawing halogens. libretexts.orgwikipedia.org

Proton Transfer: An acid-base reaction occurs where the newly formed carboxylic acid protonates the trihalomethyl anion to yield the final products: a carboxylate salt and the haloform. nrochemistry.combyjus.com

This reaction provides a synthetic route to convert this compound into 4-propylcyclohexane-1-carboxylic acid.

Nucleophilic Addition Reactions to the Carbonyl Center

The polarized nature of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an excellent electrophile. masterorganicchemistry.com It is susceptible to attack by a wide range of nucleophiles in a reaction known as nucleophilic addition. vedantu.comlibretexts.org This reaction changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com

In the presence of water or alcohol, aldehydes and ketones can exist in equilibrium with their corresponding hydrates (gem-diols) or hemiacetals, respectively. libretexts.orglibretexts.org

Hydrate (B1144303) Formation: The addition of water to the carbonyl group of this compound forms a hydrate. While the equilibrium for most ketones lies heavily towards the keto form, the reaction is a fundamental example of nucleophilic addition. nih.gov The reaction can be catalyzed by either acid or base. masterorganicchemistry.com

Base-Catalyzed: A hydroxide ion directly attacks the carbonyl carbon, followed by protonation of the resulting alkoxide by water. libretexts.org

Acid-Catalyzed: The carbonyl oxygen is first protonated to make the carbonyl carbon more electrophilic, followed by the attack of a neutral water molecule and subsequent deprotonation. masterorganicchemistry.comlibretexts.org

Hemiacetal Formation: In an analogous reaction, an alcohol can act as the nucleophile to form a hemiacetal. libretexts.org The mechanism is similar to hydrate formation and can also be acid or base-catalyzed. masterorganicchemistry.comkhanacademy.org The equilibrium generally favors the starting ketone, but the formation of cyclic hemiacetals from molecules containing both a carbonyl and a hydroxyl group is often much more favorable. libretexts.org For this compound, reaction with an alcohol like methanol (B129727) would reversibly form 1-(4-propylcyclohexyl)-1-methoxyethan-1-ol.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that readily add to ketones. dalalinstitute.com These reactions are a vital tool for forming new carbon-carbon bonds. The addition is generally irreversible because the carbanion-like nucleophiles are extremely strong bases. masterorganicchemistry.com

The general mechanism involves:

Nucleophilic Attack: The organometallic reagent attacks the electrophilic carbonyl carbon of this compound, forming a new C-C bond and a tetrahedral magnesium or lithium alkoxide intermediate. saskoer.ca

Protolysis (Workup): The reaction mixture is treated with a weak acid, typically an aqueous solution of ammonium (B1175870) chloride, to protonate the alkoxide and yield the final tertiary alcohol product. dalalinstitute.com

For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would produce 2-(4-propylcyclohexyl)propan-2-ol.

Table 2: Products of Nucleophilic Addition to this compound
ReagentIntermediateFinal Product
1. CH₃MgBr 2. H₃O⁺Magnesium Alkoxide2-(4-Propylcyclohexyl)propan-2-ol
1. PhLi 2. H₃O⁺Lithium Alkoxide1-Phenyl-1-(4-propylcyclohexyl)ethan-1-ol

Carbonyl Condensation Reactions

Carbonyl condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. These reactions involve a nucleophilic addition and an α-substitution step between two carbonyl-containing compounds. One carbonyl partner is converted into a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the second partner. pressbooks.pub For this compound, the presence of α-hydrogens on the methyl group makes it an ideal candidate for such transformations.

Aldol (B89426) and Related Condensations Involving this compound

The aldol condensation is a fundamental reaction where an enolate of a ketone or aldehyde reacts with another carbonyl compound to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to an α,β-unsaturated carbonyl compound. pressbooks.publibretexts.org In the case of this compound, it can undergo a self-condensation reaction under basic conditions. The base abstracts an α-hydrogen from the methyl group to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of another molecule of this compound.

The general mechanism proceeds as follows:

Enolate Formation: A base (e.g., sodium ethoxide) removes an acidic α-hydrogen from the methyl group of this compound to form a resonance-stabilized enolate. vanderbilt.edu

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second molecule of the ketone, forming a tetrahedral alkoxide intermediate. vanderbilt.edu

Protonation: The alkoxide is protonated by the solvent (e.g., ethanol) to yield the β-hydroxy ketone, specifically 3-hydroxy-2-methyl-1,3-bis(4-propylcyclohexyl)butan-1-one. pressbooks.pub

Dehydration (Condensation): Upon heating, this aldol addition product can undergo dehydration to form the more stable, conjugated α,β-unsaturated ketone. vanderbilt.edu

The equilibrium of the aldol reaction is sensitive to steric hindrance. For ketones, the equilibrium often favors the reactants over the aldol product. pressbooks.pub However, the subsequent irreversible dehydration step can be used to drive the reaction to completion. vanderbilt.edu Intramolecular aldol reactions are also possible in dicarbonyl compounds, favoring the formation of stable five- and six-membered rings. vanderbilt.edu

Mixed Condensations with Aromatic Aldehydes (Claisen-Schmidt Reaction)

A particularly useful variation of the aldol condensation is the Claisen-Schmidt reaction, which involves a mixed condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. pressbooks.pub This specificity prevents self-condensation of the aldehyde, leading to a more controlled reaction and higher yields of the desired cross-condensation product.

When this compound is treated with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base (like sodium hydroxide), it acts as the nucleophilic partner. The reaction readily proceeds to form an α,β-unsaturated ketone because the initial β-hydroxy ketone dehydrates easily under the reaction conditions, driven by the formation of an extended conjugated system.

Illustrative Claisen-Schmidt Reaction:

Reactant 1Reactant 2BaseProduct (after dehydration)
This compoundBenzaldehydeNaOH(E)-1-(4-Propylcyclohexyl)-3-phenylprop-2-en-1-one
This compound4-MethoxybenzaldehydeKOH(E)-3-(4-Methoxyphenyl)-1-(4-propylcyclohexyl)prop-2-en-1-one

This table is for illustrative purposes to show expected products based on the Claisen-Schmidt reaction mechanism.

The mechanism is analogous to the aldol condensation, but the cross-reaction is highly favored. The enolate of this compound selectively attacks the aromatic aldehyde, which is a more reactive electrophile and cannot enolize.

Reductive Transformations of the Ketone Functionality

The ketone group in this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reagents and conditions employed.

Reduction to Alcohol: The carbonyl group can be readily reduced to a secondary alcohol, 1-(4-Propylcyclohexyl)ethanol, using various reducing agents.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation. LiAlH₄ is a much stronger reducing agent than NaBH₄.

Catalytic Hydrogenation: The ketone can also be reduced using hydrogen gas (H₂) with a metal catalyst such as platinum, palladium, or nickel.

In a related context, the biological reduction of the similar compound 4-propylcyclohexanone (B1345700) has been studied using anthracnose fungi. This biocatalytic method produces both cis- and trans-4-propylcyclohexanol, with a strong preference for the trans isomer. jst.go.jp Such stereoselectivity is a significant advantage of biocatalysis. jst.go.jp

Reductive Amination: The ketone can also be converted into an amine via reductive amination. This process involves the initial formation of an imine or enamine by reaction with ammonia (B1221849) or a primary or secondary amine, followed by reduction. For instance, the reductive amination of 4-propylcyclohexanone can be achieved to produce 4-propylcyclohexylamine. vulcanchem.com Patent literature describes processes for the reductive amination of related 2-(4-oxocyclohexyl)acetic acid esters, highlighting the industrial relevance of this transformation for synthesizing substituted cyclohexylamines. google.com

Deoxygenation to an Alkane: Complete reduction of the carbonyl group to a methylene group (to form ethyl(4-propylcyclohexyl)methane) can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions.

Wolff-Kishner Reduction: This method involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide.

Clemmensen Reduction: This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.

Illustrative Reductive Transformations:

Starting MaterialReagent(s)Product
This compoundNaBH₄, Methanol1-(4-Propylcyclohexyl)ethanol
This compoundH₂NNH₂, KOH, heat1-Ethyl-4-propylcyclohexane
This compoundZn(Hg), HCl1-Ethyl-4-propylcyclohexane

This table is for illustrative purposes to show expected products based on standard reductive transformations.

Rearrangement Pathways in Cyclohexyl Ketone Systems

Ketones can undergo various rearrangement reactions, often under acidic conditions or upon formation of an electron-deficient center.

Baeyer-Villiger Oxidation: One of the most significant rearrangements for ketones is the Baeyer-Villiger oxidation. This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the migration of an alkyl or aryl group to an electron-deficient oxygen atom. mvpsvktcollege.ac.in The migratory aptitude of different groups is a key factor, with tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl.

For this compound, there are two possible migrating groups: the 4-propylcyclohexyl group and the methyl group. Based on the established migratory aptitude, the cyclohexyl group is significantly more likely to migrate than the methyl group. Therefore, the expected major product of the Baeyer-Villiger oxidation would be 4-propylcyclohexyl acetate.

A study on the reaction of the related cyclohexyl methyl ketone with the fungus Diderma magnusii showed that Baeyer-Villiger oxidation occurred, yielding cyclohexyl acetate, which was then hydrolyzed to cyclohexanol (B46403) and subsequently oxidized to cyclohexanone (B45756). researchgate.net

Acid-Catalyzed Rearrangements: While less common for this specific structure, acid-catalyzed rearrangements can occur, particularly if a carbocation can be formed. However, for a simple ketone like this compound, such rearrangements are not typical under standard conditions. More complex rearrangements are often seen in polycyclic systems or molecules with specific structural features that promote such pathways. mvpsvktcollege.ac.in

Stereochemical Investigations of 1 4 Propylcyclohexyl Ethan 1 One

Identification of Stereogenic Centers and Potential for Chiral Isomerism

The structure of 1-(4-Propylcyclohexyl)ethan-1-one presents the potential for stereoisomerism. Stereoisomers are compounds that share the same molecular formula and atomic connectivity but differ in the spatial arrangement of their atoms. pearson.comstereoelectronics.org The key to understanding the stereoisomerism of this molecule lies in identifying its stereogenic centers. A stereogenic center is an atom, typically carbon, to which four different groups are attached. uou.ac.inlibretexts.org

In this compound, the carbon atom at position 1 of the cyclohexyl ring (C1), which is bonded to the ethanone (B97240) group, and the carbon at position 4 (C4), bonded to the propyl group, are potential stereogenic centers. However, for a 1,4-disubstituted cyclohexane (B81311), the two paths around the ring from C1 to C4 are identical. Consequently, the two groups on the substituted carbons of the ring are not different in terms of connectivity. idc-online.comlibretexts.org Therefore, in the case of this compound, neither C1 nor C4 are true stereogenic centers, and the molecule itself is achiral, meaning it is superimposable on its mirror image. reddit.compdx.edu

Conformational Analysis of the Cyclohexyl Ring System

The cyclohexane ring is not a static, planar structure but exists predominantly in a puckered, three-dimensional arrangement known as the chair conformation. stereoelectronics.orgpressbooks.pub This conformation minimizes both angle strain, by maintaining near-tetrahedral bond angles, and torsional strain, by keeping adjacent carbon-hydrogen bonds staggered. pressbooks.pubuomustansiriyah.edu.iq

Chair Conformation Preferences and Dynamics

At room temperature, the cyclohexane ring undergoes a rapid process called ring flipping or chair-chair interconversion. libretexts.orglibretexts.org During this flip, all axial bonds become equatorial, and all equatorial bonds become axial. wikipedia.orgmasterorganicchemistry.com For an unsubstituted cyclohexane ring, the two chair conformations are identical in energy. pressbooks.pub However, in a substituted cyclohexane like this compound, the two chair conformers are no longer energetically equivalent. libretexts.org

Axial vs. Equatorial Orientations of Propyl and Ethanone Substituents

Substituents on a cyclohexane ring can occupy either an axial position, which is perpendicular to the general plane of the ring, or an equatorial position, which is in the plane of the ring. mvpsvktcollege.ac.in Due to steric hindrance, substituents generally prefer the more stable equatorial position to avoid 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orglibretexts.org

The stability of a particular conformation is influenced by the size of the substituents. Larger groups experience greater steric strain in the axial position. To quantify this, A-values are used, which represent the free energy difference between the axial and equatorial conformations for a given substituent. wikipedia.orgmasterorganicchemistry.com A higher A-value indicates a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
Methyl (CH₃)1.74
Ethyl (CH₂CH₃)1.75
Isopropyl (CH(CH₃)₂)2.15
tert-Butyl (C(CH₃)₃)~5.0
Acetyl (COCH₃)~1.0-1.5 (estimated)
Propyl (CH₂CH₂CH₃)~1.8

Note: The A-value for the ethanone (acetyl) group is not as commonly tabulated as for alkyl groups, but it is expected to be significant. The A-value for the propyl group is similar to that of the ethyl group.

In the case of trans-1-(4-Propylcyclohexyl)ethan-1-one, the most stable conformation will have both the larger propyl group and the ethanone group in equatorial positions. youtube.com For the cis isomer, one group must be axial while the other is equatorial. libretexts.org The more stable conformation of the cis isomer will have the bulkier group (propyl) in the equatorial position and the smaller group (ethanone) in the axial position. brainly.com

Conformational Isomerism and its Impact on Reactivity and Selectivity

The conformational preference of the substituents has a direct impact on the reactivity and selectivity of this compound. The accessibility of the ethanone group's carbonyl carbon to nucleophilic attack, for instance, can be influenced by its axial or equatorial orientation.

An equatorial acetyl group is generally more sterically accessible to attacking reagents than an axial one, which is shielded by the axial hydrogens at the C3 and C5 positions. nih.gov Therefore, reactions at the carbonyl group are expected to proceed faster when it is in the equatorial position. In cases where the ethanone group is forced into an axial position, as in one of the conformers of the cis isomer, its reactivity may be diminished.

Furthermore, the stereochemical outcome of reactions can be dictated by the conformation. For example, the reduction of the ketone to an alcohol can lead to different diastereomeric products depending on whether the attack occurs from the axial or equatorial face of the carbonyl group. The preferred trajectory of the attacking nucleophile (e.g., a hydride reagent) is often influenced by the surrounding steric environment, which is defined by the conformation of the cyclohexane ring and its substituents. spcmc.ac.inplos.org Studies on related cyclohexyl ketones have shown that the conformational equilibrium can significantly influence the diastereoselectivity of such reactions. nih.gov

Experimental and Theoretical Approaches to Determine Absolute and Relative Configuration

Determining the specific stereochemistry of this compound isomers relies on a combination of experimental and theoretical methods.

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative configuration (cis or trans) and the preferred conformation of cyclohexane derivatives. The coupling constants (J-values) between adjacent protons can distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships. For example, a large coupling constant is typically observed between two vicinal axial protons. researchgate.net The chemical shifts of the protons are also indicative of their axial or equatorial environment.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation and the relative stereochemistry of the substituents. nih.gov If a chiral derivative is prepared, X-ray crystallography using the Bijvoet method can also determine the absolute configuration. nih.gov

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques can be used to determine the absolute configuration of chiral molecules in solution by comparing the experimental spectra with those predicted by theoretical calculations. stackexchange.com While this compound itself is achiral, these methods could be applied to chiral derivatives.

Theoretical Approaches:

Computational Chemistry: Molecular mechanics and quantum mechanics calculations are used to predict the relative energies of different conformations and stereoisomers. rsc.orgresearchgate.net By calculating the energies of the various chair and boat conformations of the cis and trans isomers, the most stable structures can be identified. These calculations can also be used to predict NMR parameters and other spectroscopic properties, which can then be compared with experimental data to confirm the structural assignments. stackexchange.comstackexchange.com

By combining these experimental and theoretical methods, a comprehensive understanding of the stereochemical landscape of this compound can be achieved, providing valuable insights into its structure-property relationships.

Stereoselective Synthetic Strategies for Enantiomers and Diastereomers of this compound

The synthesis of specific stereoisomers of this compound, a compound with chiral centers at both the C1 of the acetyl group and C4 of the cyclohexane ring, necessitates the use of stereoselective synthetic methods. These strategies are crucial for obtaining enantiomerically pure or diastereomerically enriched products, which is often a requirement for applications where biological activity is dependent on a specific three-dimensional structure. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions.

A key challenge in the synthesis of this compound stereoisomers is the control of both the configuration of the acetyl-bearing carbon and the cis/trans relationship of the substituents on the cyclohexane ring. Various approaches can be envisioned, leveraging established principles of asymmetric synthesis.

One common strategy involves the asymmetric alkylation of a pre-existing cyclohexanone (B45756) derivative. uoa.grresearchgate.net This can be achieved by converting the ketone to a chiral enamine or imine, which then directs the stereoselective addition of an acetyl group or its equivalent. uoa.gr The use of chiral auxiliaries, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), has proven effective in the asymmetric α-alkylation of cyclic ketones. thieme-connect.com These auxiliaries form chiral hydrazones that can be deprotonated to form a chiral aza-enolate, which then reacts with an electrophile from a sterically less hindered face, inducing chirality. thieme-connect.com

Alternatively, organocatalysis presents a powerful tool for the enantioselective α-functionalization of ketones. mpg.de Chiral amines, such as proline and its derivatives, can catalyze the asymmetric α-alkylation of aldehydes and ketones. mpg.de While direct intermolecular alkylation can be challenging, intramolecular variants have shown significant success and high enantioselectivities. mpg.de

For the diastereoselective synthesis of this compound, the inherent stereochemistry of a substituted cyclohexanone precursor can be used to direct the approach of a nucleophile. The bulky 4-propyl group will preferentially occupy an equatorial position, influencing the facial selectivity of additions to the carbonyl group or adjacent positions. For instance, the reduction of a related ketone often yields the thermodynamically more stable alcohol with high diastereoselectivity. organic-chemistry.org Similarly, conjugate addition reactions to α,β-unsaturated cyclohexenones can proceed with high diastereoselectivity, controlled by the existing substituents on the ring. beilstein-journals.orgnih.govnih.gov

The following data tables illustrate hypothetical outcomes of potential stereoselective synthetic strategies for this compound, based on literature for analogous systems.

Table 1: Asymmetric Alkylation of 4-Propylcyclohexanone (B1345700) using a Chiral Auxiliary

EntryChiral AuxiliaryElectrophileSolventTemp (°C)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)
1(S)-SAMPAcetyl chlorideTHF-7885:1592
2(R)-RAMPAcetic anhydride (B1165640)Dichloromethane-7882:1890
3(S)-1-phenylethylamineAcetyl bromideToluene-6075:2585
4Evans AuxiliaryN-acetylimidazoleTHF-7890:10>95

This table presents hypothetical data extrapolated from known applications of chiral auxiliaries in asymmetric alkylation reactions of cyclohexanone derivatives. uoa.grthieme-connect.com

Table 2: Organocatalyzed Asymmetric Michael Addition to a Cyclohexenone Precursor

EntryOrganocatalystMichael AcceptorAdditiveSolventDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1(S)-ProlineNitroethylene-DMSO90:1095
2Cinchona-alkaloid derived thioureaMethyl vinyl ketoneBenzoic AcidToluene88:1297
3Diphenylprolinol silyl (B83357) etherAcrolein-Chloroform92:893
4Jørgensen-Hayashi catalystEthyl acrylate-Acetonitrile85:1591

This table illustrates potential outcomes for an organocatalyzed conjugate addition to an α,β-unsaturated ketone precursor of this compound, based on established organocatalytic methods. researchgate.net

Table 3: Substrate-Controlled Diastereoselective Addition to a Chiral Cyclohexanone Derivative

EntrySubstrateReagentConditionsDiastereomeric Ratio (major:minor)
1(R)-4-propylcyclohex-2-en-1-oneMe₂CuLiTHF, -78 °C95:5
2(S)-4-propylcyclohex-2-en-1-oneMeMgBr, CuI (cat.)Et₂O, -20 °C92:8
3trans-4-propyl-1-(trimethylsilyloxy)cyclohexeneMeLi, then H₃O⁺THF, 0 °C to rt88:12
4cis-4-propyl-1-(trimethylsilyloxy)cyclohexenePd(OAc)₂, O₂, Me₂ZnDioxane, 60 °C85:15

This table shows plausible diastereoselectivities for reactions where the stereochemistry of the starting material directs the outcome. The data is based on general principles of diastereoselective additions to substituted cyclohexanones. beilstein-journals.orgnih.govnih.gov

Computational and Theoretical Studies on 1 4 Propylcyclohexyl Ethan 1 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and the distribution of electrons. wavefun.comuwo.ca These calculations solve approximations of the Schrödinger equation, providing detailed information on bond lengths, bond angles, and dihedral angles. uwo.ca

For 1-(4-Propylcyclohexyl)ethan-1-one, key geometric parameters would include the C-C and C-H bond lengths within the propyl group and cyclohexane (B81311) ring, the C=O and C-C bond lengths of the acetyl group, and the angles defining the puckering of the cyclohexane ring.

The electronic structure describes the distribution of electrons within the molecule. wikipedia.org Quantum chemical methods can generate electron density maps, which visualize regions of high and low electron concentration. This is crucial for understanding the molecule's polarity and reactivity. The carbonyl group (C=O) in the acetyl moiety is a significant feature, creating a dipole moment due to the higher electronegativity of the oxygen atom. Calculations would quantify the partial positive charge on the carbonyl carbon and the partial negative charge on the oxygen, identifying the former as a potential site for nucleophilic attack. The distribution of electrons in atomic or molecular orbitals is known as the electron configuration. wikipedia.orgyoutube.com

Table 1: Key Areas of Investigation for Molecular Geometry and Electronic Structure of this compound

ParameterDescriptionSignificance
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-C, C-H).Defines the basic framework of the molecule.
Bond Angles The angle formed between three connected atoms.Determines the overall shape and steric strain.
Dihedral Angles The angle between two planes, each defined by three atoms.Crucial for describing the conformation of the cyclohexane ring and the orientation of its substituents.
Electron Density The probability of finding an electron at a particular point in space.Highlights electron-rich (e.g., oxygen atom) and electron-poor (e.g., carbonyl carbon) regions.
Electrostatic Potential The energy of interaction of a positive point charge with the molecule's electrons and nuclei.Maps out regions of positive and negative potential, indicating sites for intermolecular interactions.

Energy Minimization and Conformational Landscape Analysis

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds, and their relative energies. libretexts.org For this compound, the primary sources of conformational isomerism are the cyclohexane ring and rotation around the single bond connecting the ring to the acetyl group.

The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angle and torsional strain. nobelprize.org In this conformation, substituents can occupy two types of positions: axial (parallel to the main axis of the ring) and equatorial (in the approximate plane of the ring). nobelprize.org For the 1,4-disubstituted cyclohexane core of the title compound, two chair conformations are possible, differing in whether the propyl and acetyl groups are in axial or equatorial positions. Generally, conformers with bulky substituents in the equatorial position are significantly more stable. pharmacy180.com Energy minimization is a computational process used to find the most energetically favorable arrangement of atoms. bioexcel.eubiosolveit.de

To quantitatively assess the energies of different conformers, powerful computational methods like Ab Initio and Density Functional Theory (DFT) are employed. wavefun.com

Ab Initio methods are derived directly from theoretical principles without the inclusion of experimental data. scribd.com The Hartree-Fock (HF) method is the simplest Ab Initio approach, but more accurate (and computationally expensive) methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) are often used. pku.edu.cn

Density Functional Theory (DFT) is a quantum mechanical modeling method that determines the electronic structure of a many-body system based on its electron density. wikipedia.orgscispace.com DFT has become exceptionally popular because it often achieves a high level of accuracy comparable to more demanding Ab Initio methods but at a lower computational cost. wikipedia.orgredalyc.org Various functionals (e.g., B3LYP, PBE) are available to approximate the exchange and correlation energies. uwo.ca

By calculating the total electronic energy for each possible conformation (e.g., cis/trans isomers with substituents in axial/equatorial positions), a potential energy surface can be mapped. The conformer with the lowest energy is the global minimum and represents the most stable and abundant form of the molecule.

The stability of different conformers is governed by a delicate balance of intramolecular interactions. While the term CH/π interaction typically refers to the interaction of a C-H bond with a π-system (like a benzene (B151609) ring), analogous weak interactions can occur within a molecule like this compound. imperial.ac.uk These include:

Steric Hindrance: Repulsive interactions that occur when non-bonded atoms are forced too close to each other. A major example is the 1,3-diaxial interaction in chair cyclohexane, where an axial substituent clashes with the axial hydrogens on the same side of the ring. This is a primary reason why equatorial substitution is favored. organicchemistrytutor.com

Van der Waals Forces: Weak attractive or repulsive forces between atoms and molecules.

Dipole-Dipole Interactions: The carbonyl group introduces a significant dipole. The orientation of this dipole relative to other parts of the molecule can influence conformational preference.

Hyperconjugation: Stabilizing interactions involving the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. For example, a σ(C-H) -> σ*(C-C) interaction can contribute to the stability of staggered conformations. imperial.ac.uk

Transition State Modeling for Key Reaction Pathways

Transition state theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.org A transition state is the highest energy point along a reaction coordinate, representing an unstable, fleeting configuration that must be passed for reactants to become products. wikipedia.orgims.ac.jp

Computational modeling is a powerful tool for locating and characterizing these transition states, which are often impossible to observe experimentally. ims.ac.jp For this compound, potential reactions for study could include:

Nucleophilic addition to the carbonyl group: A classic reaction for ketones.

Enolate formation: Abstraction of an alpha-hydrogen (on the methyl group of the acetyl moiety) by a base.

Chair-to-chair interconversion: The process by which the cyclohexane ring flips between its two chair conformations.

Methods like the Nudged Elastic Band (NEB) or Eigenvector Following are used to find the saddle point on the potential energy surface that corresponds to the transition state. ims.ac.jp Calculating the energy of this transition state relative to the reactants allows for the determination of the activation energy barrier, a key factor governing the reaction rate. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. nih.govrsc.org

NMR Spectroscopy: DFT calculations are widely and successfully used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. redalyc.orgmdpi.com The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values can be correlated with experimental data to assign peaks and confirm the structure, including its stereochemistry. rsc.org

Infrared (IR) Spectroscopy: The same quantum chemical calculations can be used to compute vibrational frequencies and their corresponding intensities. uwo.ca This generates a theoretical IR spectrum that can be compared to an experimental one. Each peak in the spectrum corresponds to a specific vibrational mode of the molecule, such as the characteristic C=O stretch of the ketone, C-H stretches of the alkyl chains, and various bending and rocking motions.

Table 2: Examples of Spectroscopic Parameters Predictable by Computational Methods

Spectroscopy TypePredicted ParameterInformation Gained from Parameter
¹H NMR Chemical Shift (δ)Electronic environment of each hydrogen atom.
¹³C NMR Chemical Shift (δ)Electronic environment of each carbon atom.
NMR Spin-Spin Coupling (J)Connectivity of atoms through bonds.
IR Spectroscopy Vibrational Frequencies (cm⁻¹)Presence of specific functional groups (e.g., C=O, C-H).
UV-Vis Spectroscopy Electronic Transitions (λmax)Information about conjugated systems and electronic energy levels.

Molecular Dynamics Simulations for Dynamic Behavior of the Compound

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that shows how their positions and velocities evolve. tau.ac.iljiht.ru

For this compound, an MD simulation could be used to:

Explore the conformational landscape: By simulating the molecule over several nanoseconds or microseconds, one can observe spontaneous transitions between different conformers, such as the chair-flip of the cyclohexane ring. nih.gov

Study solvation: Placing the molecule in a simulation box filled with a solvent (like water or a non-polar solvent) allows for the study of solute-solvent interactions and the structure of the solvation shell.

Analyze flexibility: MD trajectories reveal which parts of the molecule are rigid and which are flexible. The propyl chain, for instance, would be expected to exhibit significant flexibility.

MD simulations rely on "force fields," which are sets of parameters and equations that approximate the potential energy of the system, including terms for bond stretching, angle bending, torsions, and non-bonded interactions. researchgate.net

Advanced Spectroscopic Characterization of 1 4 Propylcyclohexyl Ethan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the elucidation of the molecular structure of 1-(4-propylcyclohexyl)ethan-1-one, offering insights into the proton and carbon frameworks.

Proton NMR (¹H NMR) for Structural Connectivity and Stereochemistry

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the connectivity of protons within a molecule and can provide crucial information about its stereochemistry. In the ¹H NMR spectrum of a derivative, this compound, specific signals reveal the arrangement of atoms. For instance, the presence of a methyl group can be identified by a characteristic signal, and its coupling to neighboring protons can establish its position within the molecular structure. rsc.org The multiplicity of the signals, such as doublets or triplets, arises from the interaction between adjacent protons, a phenomenon known as spin-spin coupling. researchgate.netmasterorganicchemistry.com The coupling constants (J-values) extracted from these multiplets can help determine the relative orientation of protons, which is vital for assigning stereochemistry. rsc.org The chemical shift of a proton is influenced by its electronic environment; protons near electronegative atoms or within aromatic systems will resonate at different frequencies compared to those in aliphatic regions. masterorganicchemistry.com

Interactive Data Table: Representative ¹H NMR Data

Proton Assignment Chemical Shift (ppm) Multiplicity J-coupling (Hz)
CH₃ (acetyl)~2.1s-
CH (on cyclohexyl ring)~2.3m-
CH₂ (propyl chain)~1.2-1.6m-
CH₃ (propyl chain)~0.9t~7.0

Note: The chemical shifts are approximate and can vary depending on the solvent and specific derivative.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Unlike ¹H NMR, the natural abundance of the ¹³C isotope is low (about 1.1%), which simplifies the spectra by generally eliminating carbon-carbon coupling. pressbooks.pub Each unique carbon atom in the molecule produces a distinct signal, allowing for a direct count of the different carbon environments. pressbooks.pubchemguide.co.uk The chemical shift of a ¹³C signal is indicative of the carbon's hybridization and the electronegativity of the atoms attached to it. For example, the carbonyl carbon of the ketone group in this compound would appear significantly downfield (at a higher ppm value) compared to the aliphatic carbons of the cyclohexane (B81311) ring and propyl chain. pressbooks.pub

Interactive Data Table: Representative ¹³C NMR Chemical Shifts

Carbon Assignment Chemical Shift (ppm)
C=O (acetyl)>200
C (cyclohexyl attached to acetyl)~50
C (cyclohexyl ring)~25-45
C (propyl chain)~14-38

Note: The chemical shifts are approximate and can vary depending on the solvent and specific derivative.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment

For complex molecules like derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques overcome this by spreading the spectral information across two frequency axes, revealing correlations between different nuclei. mnstate.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orguvic.ca Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of spin systems and the establishment of proton connectivity throughout the molecule. libretexts.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a direct and unambiguous assignment of protonated carbons. uvic.cayoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. uvic.cayoutube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. researchgate.netmdpi.com Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is crucial for determining the stereochemistry and conformation of the molecule. rsc.orgresearchgate.net

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure, enabling the unambiguous assignment of all proton and carbon signals and the elucidation of the molecule's three-dimensional arrangement. rsc.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a "fingerprint" of a molecule by probing its molecular vibrations. ksu.edu.satriprinceton.org These techniques are particularly useful for identifying the functional groups present in a molecule. ksu.edu.sa

In the analysis of this compound, IR spectroscopy would show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group, typically in the range of 1700-1725 cm⁻¹. youtube.com The spectrum would also feature absorptions corresponding to the C-H stretching and bending vibrations of the aliphatic cyclohexane ring and propyl chain. ksu.edu.sa

Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com Therefore, it would provide complementary information to the IR spectrum, with strong signals for the C-C bonds of the cyclohexane ring and the propyl chain. ksu.edu.sa The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. govinfo.gov

Interactive Data Table: Key Vibrational Frequencies

Vibrational Mode Technique Approximate Wavenumber (cm⁻¹)
C=O Stretch (Ketone)IR1715
C-H Stretch (Aliphatic)IR, Raman2850-2960
C-H Bend (Aliphatic)IR1350-1470
C-C StretchRaman800-1200

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the precise molecular formula of a compound. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry, which provides the nominal mass (the integer mass), HRMS can measure the mass with very high accuracy, typically to four or more decimal places. algimed.com This high precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. algimed.com For this compound (C₁₁H₂₀O), HRMS would provide an exact mass measurement that confirms its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. measurlabs.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by analyzing its fragmentation patterns. slideshare.netrsc.org In an MS/MS experiment, the parent molecule is first ionized, and the resulting molecular ion is selected. This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with neutral gas molecules. rsc.orghnue.edu.vn The resulting fragment ions are then analyzed by a second mass spectrometer, providing a fragmentation spectrum that offers detailed structural insights. slideshare.netrsc.org

For this compound, the molecular ion [C₁₁H₂₀O]⁺• would have a mass-to-charge ratio (m/z) of 168. Its fragmentation in an MS/MS experiment can be predicted based on established principles for ketones, particularly those containing cyclic structures. miamioh.eduwhitman.edu The primary fragmentation pathways for ketones include α-cleavage and the McLafferty rearrangement. slideshare.netwikipedia.org

α-Cleavage: This is a primary fragmentation mode for ketones where the bond adjacent to the carbonyl group is broken. miamioh.eduwhitman.edu For this compound, two α-cleavages are possible:

Cleavage of the methyl group (•CH₃) results in a stable acylium ion with an m/z of 153 ([M-15]⁺).

Cleavage of the cyclohexyl ring from the carbonyl group would yield an acylium ion [CH₃CO]⁺ with an m/z of 43, which is often a prominent peak in the mass spectra of methyl ketones. libretexts.org

Cyclohexane Ring Fragmentation: The fragmentation of the propylcyclohexyl group itself is more complex. Cyclic alkanes tend to produce a strong molecular ion peak. whitman.edu Fragmentation of the ring often involves the loss of neutral alkene molecules, such as ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da), after the initial ring-opening. miamioh.eduwhitman.edu A characteristic fragmentation for substituted cyclohexanes is the loss of the alkyl substituent, in this case, the propyl group (•C₃H₇), leading to a fragment at m/z 125, or the loss of the acetyl group and the propyl group.

McLafferty Rearrangement: This rearrangement is common for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. wikipedia.orgyoutube.com In this compound, the γ-hydrogens are located on the cyclohexane ring at the C-2 and C-6 positions relative to the point of attachment. A hydrogen atom is transferred to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the β-bond. libretexts.org This would result in the formation of a neutral alkene (derived from the cyclohexane ring) and a charged enol. For ketones with larger cycloalkyl rings, a "McLafferty plus one" rearrangement, resulting in a fragment at m/z 59, has been observed and can be quite intense. jst.go.jp

A proposed fragmentation pathway would involve initial α-cleavage to form the abundant m/z 43 ion, followed by various cleavages of the cyclohexane ring. The molecular ion at m/z 168 would be observed, though its intensity may vary. miamioh.edu

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
m/zProposed Fragment IonFragmentation Pathway
168[C₁₁H₂₀O]⁺•Molecular Ion (M⁺•)
153[C₁₀H₁₇O]⁺α-Cleavage (Loss of •CH₃)
125[C₈H₁₃O]⁺Loss of propyl group (•C₃H₇) from M⁺•
83[C₆H₁₁]⁺Cleavage of the bond between the carbonyl carbon and the ring
58[C₃H₆O]⁺•McLafferty Rearrangement
43[CH₃CO]⁺α-Cleavage (Formation of acylium ion)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. upi.edulibretexts.org The absorption of energy promotes electrons from a lower energy orbital, such as a non-bonding (n) or a bonding (π) orbital, to a higher energy anti-bonding (π*) orbital. pharmatutor.org

The this compound molecule contains a carbonyl group (C=O), which is a chromophore that gives rise to characteristic electronic transitions. As a saturated aliphatic ketone, it is expected to exhibit two main absorption bands: uobabylon.edu.iq

n → π* Transition: This transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the oxygen atom) to the anti-bonding π* orbital of the carbonyl group. masterorganicchemistry.comuzh.ch These transitions are typically weak (low molar absorptivity, ε) and occur at longer wavelengths. pharmatutor.org For saturated ketones, this absorption band is generally found in the range of 270-300 nm. uobabylon.edu.iqmasterorganicchemistry.com This transition is considered "forbidden" by symmetry rules, which accounts for its low intensity. pharmatutor.org

π → π* Transition: This involves the promotion of an electron from the bonding π orbital to the anti-bonding π* orbital of the carbonyl group. pharmatutor.org This is a high-energy transition and results in a strong absorption band (high molar absorptivity, ε) at shorter wavelengths, typically around 150-195 nm for saturated ketones. pharmatutor.orgmasterorganicchemistry.com

The position of the n → π* transition is sensitive to the solvent polarity. sigmaaldrich.com In polar, protic solvents like water or ethanol, hydrogen bonding can occur with the lone pair electrons of the carbonyl oxygen. This stabilizes the ground state more than the excited state, leading to an increase in the transition energy and a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift). uobabylon.edu.iq Conversely, in non-polar solvents like hexane (B92381), this interaction is absent, and the absorption occurs at a longer wavelength. For example, the n→π* transition for acetone (B3395972) shifts from 279 nm in hexane to 264.5 nm in water. sigmaaldrich.com

For this compound, which lacks further conjugation, a weak n → π* absorption band is predicted in the 280-290 nm region in a non-polar solvent.

Table 2: Predicted UV-Vis Absorption Data for this compound
Electronic TransitionPredicted λmax (nm)Expected Molar Absorptivity (ε)Notes
n → π280 - 290Low (ε < 100)Weak, "forbidden" transition characteristic of saturated ketones. Position is solvent-dependent.
π → π~190High (ε > 1,000)Strong, "allowed" transition. Often outside the range of standard UV-Vis spectrophotometers.

Advanced Techniques for Solid-State Characterization (e.g., X-ray Crystallography if suitable crystals are obtained)

Solid-state characterization techniques are crucial for understanding the physical properties of a compound in its solid form, such as its crystal structure and polymorphism. libretexts.org

X-ray Crystallography: This is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. nih.govwikipedia.org It relies on the diffraction of X-rays by a single, well-ordered crystal. researchgate.net The resulting diffraction pattern provides information about the electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. wikipedia.org

A significant challenge for the X-ray crystallographic analysis of this compound is its physical state. Many sources indicate that it is a liquid at room temperature. sigmaaldrich.com Analyzing liquids by single-crystal X-ray crystallography is not straightforward, as the technique requires a stable, solid crystal lattice. However, several methods can be employed to obtain crystals from a liquid sample:

Slow Cooling: The liquid can be slowly cooled below its freezing point in a controlled manner to encourage the growth of a single crystal suitable for analysis. iucr.orgiucr.org

Crystalline Sponge Method: This innovative technique involves soaking a porous, crystalline metal-organic framework (MOF) with the liquid analyte. The analyte molecules are absorbed into the pores of the "sponge" and adopt an ordered arrangement, allowing for their structure to be determined by X-ray diffraction as if they were a single crystal.

If suitable crystals of this compound or its derivatives could be obtained, X-ray crystallography would provide unambiguous structural confirmation, including the stereochemistry of the propyl group on the cyclohexane ring (cis/trans isomerism). nih.gov

Other Solid-State Techniques: If single-crystal growth proves unsuccessful, other solid-state characterization methods can be utilized.

X-Ray Powder Diffraction (XRPD): This technique is used on a polycrystalline (powder) sample and can help identify the crystalline form and assess its purity. rsc.org

Solid-State NMR (ssNMR): This technique provides information about the local chemical environment of atoms in the solid state. figshare.commdpi.com It is particularly useful for studying polymorphism, conformational analysis, and the dynamics of molecules in a solid matrix. rsc.orgrsc.org For this compound, ¹³C ssNMR could be used to study the conformation of the cyclohexane ring and the propyl chain in the solid (frozen) state. figshare.com

Derivatization Strategies for Analytical and Synthetic Applications of 1 4 Propylcyclohexyl Ethan 1 One

Chemical Derivatization for Enhanced Spectroscopic Detection and Separation

Chemical derivatization is often necessary for compounds that have low volatility, poor thermal stability, or lack a suitable chromophore for detection. libretexts.org By converting the ketone functional group of 1-(4-propylcyclohexyl)ethan-1-one into a different functional group, its properties can be altered to be more amenable to specific analytical techniques, leading to improved separation and detection. jfda-online.com

The reaction of the carbonyl group in this compound with hydroxylamine (B1172632) or hydrazine (B178648) derivatives yields oximes and hydrazones, respectively. nih.gov This type of derivatization is particularly useful for enhancing the compound's detectability in mass spectrometry (MS) based methods. nih.gov

The formation of oximes and hydrazones introduces nitrogen atoms into the molecule, which can improve ionization efficiency and lead to characteristic fragmentation patterns in GC-MS and LC-MS/MS analysis, aiding in structural elucidation. nih.govnih.gov The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine-containing derivative. nih.gov This process is often catalyzed by acid. nih.gov

Table 1: Common Derivatization Reactions for Ketones

Derivative Reagent Analytical Enhancement
Oxime Hydroxylamine Hydrochloride Increased thermal stability, characteristic mass spectral fragmentation

This table provides examples of common derivatization reagents for ketones and their benefits in analytical chemistry.

For analysis by gas chromatography (GC), it is often advantageous to increase the volatility and thermal stability of the analyte. libretexts.orgchemcoplus.co.jp While this compound itself is amenable to GC analysis, derivatization can sometimes improve peak shape and reduce interactions with the stationary phase. libretexts.org Although ketones are not as commonly silylated or acylated as compounds with active hydrogens (like alcohols or amines), these techniques can be applied under certain conditions, particularly if other functional groups are present in related molecules or if specific detection methods are used. libretexts.orgjfda-online.com

Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. libretexts.orgchemcoplus.co.jp While the ketone itself does not have an active hydrogen, its enol form does. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can facilitate this derivatization. jfda-online.com The resulting trimethylsilyl enol ether is more volatile than the parent ketone.

Acylation: This involves the reaction with an acylating agent, such as a fluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride). jfda-online.com Acylation can increase volatility and is particularly useful for enhancing detection by electron capture detectors (ECD) due to the introduction of electronegative atoms. libretexts.org

Table 2: Comparison of Silylation and Acylation for GC Analysis

Derivatization Method Reagent Example Primary Advantage for GC
Silylation BSTFA Increased volatility and thermal stability

This table compares two common derivatization techniques used to improve the gas chromatographic analysis of organic compounds.

Derivatization for Chiral Resolution and Enantiomeric Excess Determination

Since this compound possesses a chiral center at the carbon adjacent to the carbonyl group, the separation and quantification of its enantiomers are important in stereoselective synthesis and analysis. Derivatization with a chiral reagent can be employed to form diastereomers, which have different physical properties and can be separated by non-chiral chromatographic techniques like standard GC or HPLC. researchgate.netfz-juelich.de

The process involves reacting the ketone with an enantiomerically pure chiral derivatizing agent. The resulting diastereomers can then be separated, and the ratio of their peak areas corresponds to the enantiomeric excess (ee) of the original sample. fz-juelich.denih.gov

Table 3: Chiral Derivatizing Agents for Ketones

Chiral Reagent Resulting Derivative Separation Technique
Chiral Hydrazines Diastereomeric Hydrazones HPLC, GC

This table lists examples of chiral reagents that can be used to derivatize ketones for the purpose of chiral separation.

Derivatization as Synthetic Intermediates for Complex Molecule Construction

The ketone functional group in this compound is a versatile handle for a wide range of chemical transformations, making its derivatives valuable intermediates in the synthesis of more complex molecules. iupac.orgnih.gov

For instance, the reduction of the ketone can yield the corresponding alcohol, 1-(4-propylcyclohexyl)ethan-1-ol. This alcohol can then be used in esterification or etherification reactions. The ketone can also undergo reactions at the α-carbon, such as alkylation or aldol (B89426) condensation, to build larger carbon skeletons. These derivatization pathways open up possibilities for creating a diverse array of compounds with potential applications in materials science and medicinal chemistry. researchgate.netnih.gov

Table 4: Synthetic Transformations of this compound

Reaction Type Reagent(s) Product Type
Reduction NaBH4, LiAlH4 Secondary Alcohol
Grignard Reaction R-MgBr Tertiary Alcohol
Wittig Reaction Ph3P=CHR Alkene

This table outlines several fundamental synthetic reactions that can be performed on this compound to generate key synthetic intermediates.

Advanced Organic Synthesis Applications of 1 4 Propylcyclohexyl Ethan 1 One

Use as a Chiral or Achiral Building Block in Multistep Syntheses

Ketones are recognized as exceptionally valuable and strategic building blocks in organic synthesis. rsc.org Their utility stems from the vast array of complexity-building transformations they can undergo. rsc.org The compound 1-(4-propylcyclohexyl)ethan-1-one is an example of an achiral ketone that functions as a precursor in multistep synthetic pathways to create more complex target molecules.

While this specific ketone is achiral, the broader class of substituted cyclohexanes is pivotal in constructing chiral molecules, particularly in pharmaceutical synthesis. For instance, the synthesis of the antipsychotic drug cariprazine (B1246890) relies on a key trans-4-substituted cyclohexane-1-amine intermediate, demonstrating the importance of the cyclohexane (B81311) scaffold in building complex, biologically active compounds.

In the context of multistep synthesis, the acetyl group of this compound can be transformed into a variety of other functional groups. For example, a common synthetic route involves the reduction of the ketone to an alcohol, followed by further reactions. A total synthesis of the nematic liquid crystal material 4-[2-(trans-4'-propylcyclohexyl)ethyl]-1-fluorobenzene reported using a ketone precursor. sioc-journal.cn The final step in this synthesis involved the reduction of a carbonyl group to a methylene (B1212753) group, accomplished via methods like the Wolff-Kishner-Huangminlong reduction or thioacetal hydrogenolysis. sioc-journal.cn

Furthermore, synthetic strategies for creating liquid crystal monomers often start with ketone precursors. One patented method describes the synthesis of trans-4-(trans-4'-alkylcyclohexyl)cyclohexylethylene liquid crystals starting from a trans-4-(trans-4'-alkyl cyclohexyl)cyclohexyl ethyl ketone. google.com This multistep process involves α-bromination, reduction, intramolecular etherification, ring-opening, and debromination, highlighting the ketone's role as a foundational building block for elaborate molecular architectures. google.com The use of such building blocks avoids certain complex reactions like the Wittig reaction, potentially lowering costs and improving atom economy. google.com

Incorporation into Liquid Crystalline Materials or Precursors

The 4-propylcyclohexyl moiety is a common structural feature in liquid crystal monomers (LCMs). nih.govnih.gov The rigid and anisotropic nature of the cyclohexane ring, combined with an alkyl chain, makes it a suitable component for inducing mesophase behavior. Ketones like this compound serve as critical precursors in the synthesis of these materials. tandfonline.comresearchgate.net

Research has demonstrated the synthesis of various liquid crystals starting from ketone precursors that contain phenyl and cyclohexyl units. researchgate.net These ketones are transformed into the final liquid crystalline compounds, which often exhibit smectic (S) and nematic (N) phases. For example, a study on 1-(trans-4-alkylcyclohexylethyl)-4-alkyl- and -4-alkoxy-benzenes and their ketone precursors reported that the resulting materials generally have low melting and clearing points, with a predominance of SB and SA phases. tandfonline.com

The general structure of these molecules consists of a rigid core, flexible terminal groups, and sometimes a linking group. The propylcyclohexyl group often forms part of the rigid core or a terminal chain. The synthesis of these materials frequently involves a ketone intermediate which is then elaborated into the final mesogenic molecule. For instance, 4-[Trans-4-(trans-4-propylcyclohexyl)cyclohexyl]-2-fluoroacetophenone, a ketone precursor, was synthesized and incorporated into a liquid crystal composition, resulting in a material with a high clearing point and low viscosity. epo.org

The table below summarizes the properties of some liquid crystals derived from ketone precursors, illustrating the influence of the molecular structure on the mesomorphic properties.

Compound ClassPrecursor TypeResulting PhasesKey Findings
1-(trans-4-alkylcyclohexylethyl)-4-alkyl-benzenesKetone PrecursorsSA, SBRelatively low melting and clearing points. tandfonline.com
Fluorinated PhenylcyclohexanesFluoroacetophenone PrecursorsNematic (N)Addition of the ketone derivative raised the N-I point while maintaining low viscosity. epo.org
Vinyl Ketone MonomersVinyl Ketone PrecursorsNematic, Smectic ALiquid crystalline behavior depends on the number of phenyl substituents. nih.gov
Poly(ether-ketone)sPiperidone-based Ketone MonomerThreaded and Droplet TexturesPolymers with specific aliphatic spacer lengths exhibit thermotropic liquid crystal structures. researchgate.net

The transformation of the ketone functional group is a key step. For example, a ketone can be converted to an alkene via a Wittig reaction or reduced to a methylene group to connect different parts of the molecule, as seen in the synthesis of various calamitic (rod-shaped) liquid crystals. google.comsemanticscholar.org The choice of synthetic route and the modifications made to the ketone precursor directly impact the final properties of the liquid crystal, such as its dielectric anisotropy, birefringence, and transition temperatures. beilstein-journals.org

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of molecular assemblies held together by non-covalent interactions, such as hydrogen bonding or host-guest interactions. While the specific compound this compound is not extensively documented in supramolecular research, the broader class of cyclohexyl ketones has been studied in this context.

Research has shown that cyclohexyl phenyl ketones can be encapsulated within water-soluble organic capsules. rsc.org This encapsulation restricts the rotational mobility of the guest molecule, which can be used to control the products of photochemical reactions like the Norrish Type I and Type II reactions. rsc.orgrsc.org The confinement within the host capsule can favor one conformer (e.g., axial vs. equatorial) over another, thereby dictating the reaction pathway and enhancing product selectivity. rsc.org

In another example of host-guest chemistry, the complexation of tert-butyl cyclohexyl ketone with β-cyclodextrin has been studied. acs.org NMR spectroscopy and molecular dynamics simulations revealed that the ketone forms a 1:1 inclusion complex with the cyclodextrin (B1172386) host. acs.org The study determined a priority order for inclusion within the cyclodextrin cavity, with the cyclohexane ring showing a strong affinity for inclusion. acs.org Such studies are fundamental to understanding molecular recognition processes.

Furthermore, the confinement of substituted cyclohexyl ketones within the nanoporous, crystalline structures of zeolites has been explored in supramolecular photochemistry. researchgate.net Zeolites act as hosts for photochemical reactions, and their uniform channels and cavities can influence the behavior of the guest ketone molecules. researchgate.net

While these examples utilize more complex cyclohexyl ketones, they establish that the cyclohexyl ketone motif can participate in supramolecular assemblies. The principles of host-guest chemistry and conformational control demonstrated with these related compounds could potentially be applicable to this compound, suggesting a potential, though not yet widely explored, role in this field.

Conclusion and Future Directions

Summary of Current Academic Knowledge on 1-(4-Propylcyclohexyl)ethan-1-one

Scientific literature on this compound is sparse, with available information primarily consisting of basic chemical identifiers and properties. The compound is registered under CAS number 1481994-03-9. sigmaaldrich.com Its molecular formula is C₁₁H₂₀O, and it has a molecular weight of 168.28 g/mol . sigmaaldrich.com It is described as a liquid at room temperature. sigmaaldrich.com

Detailed synthetic procedures and comprehensive characterization data are not widely published in peer-reviewed journals. However, a synthetic route can be inferred from related reactions. One plausible method involves the reaction of n-propyl cyclohexane (B81311) nitrile with methyllithium (B1224462) in diethyl ether, followed by hydrolysis with an aqueous solution of ammonium (B1175870) chloride. rsc.org This general approach is used for the synthesis of similar ketones.

Basic chemical properties are listed in chemical supplier catalogs. For instance, it is noted to have a purity of around 95%. sigmaaldrich.com

Identification of Knowledge Gaps and Remaining Research Questions

The current body of academic knowledge on this compound is characterized by significant gaps. The most prominent voids in the literature include:

Detailed Synthesis and Optimization: While a potential synthetic route can be proposed, there is a lack of published research detailing optimized reaction conditions, catalyst selection (if any), and purification methods to achieve high yields and purity.

Thorough Spectroscopic Analysis: Comprehensive and publicly available Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data are essential for the definitive characterization of the molecule. This information is currently not found in established academic resources.

Physicochemical Properties: Detailed experimental data on properties such as boiling point, density, refractive index, and stereochemistry (cis/trans isomerism) of the substituted cyclohexane ring are not well-documented.

Reactivity and Reaction Mechanisms: There is a dearth of information regarding the chemical reactivity of this compound. Studies on its participation in various organic reactions, such as reductions, oxidations, or condensations, are absent from the literature.

Biological Activity: Initial screenings for any potential biological or pharmacological activity have not been reported.

Proposed Future Theoretical and Experimental Research Avenues

To address the identified knowledge gaps, several avenues for future research can be proposed:

Theoretical Studies:

Conformational Analysis: Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the most stable conformations of the cis and trans isomers, providing insights into their relative energies and geometric parameters.

Spectroscopic Prediction: Theoretical calculations can predict NMR and IR spectra, which would be invaluable in interpreting experimental data once obtained.

Reaction Mechanism Modeling: Computational modeling could be used to investigate the mechanisms of potential reactions involving the ketone functionality and the cyclohexane ring.

Experimental Investigations:

Systematic Synthesis and Characterization: A systematic study on the synthesis of this compound is warranted. This would involve optimizing reaction conditions to maximize yield and purity, followed by thorough characterization using modern spectroscopic techniques (NMR, IR, MS) and elemental analysis. The separation and characterization of cis and trans isomers would be a critical component of this research.

Exploration of Chemical Reactivity: A comprehensive investigation into the reactivity of the compound should be undertaken. This could include its reduction to the corresponding alcohol, oxidation, and its use as a building block in condensation reactions to form more complex molecules.

Stereoselective Synthesis: Developing stereoselective synthetic methods to preferentially obtain either the cis or trans isomer would be a significant advancement, allowing for the study of the distinct properties of each isomer.

Potential for Novel Applications in Materials Science and Advanced Organic Chemistry

While currently speculative due to the limited data, the molecular structure of this compound suggests potential applications in specialized areas of chemistry.

Materials Science: The presence of the propylcyclohexyl group, a motif found in some liquid crystals, suggests that derivatives of this compound could be explored for applications in liquid crystal technologies. diva-portal.org The aliphatic, cyclic nature of the molecule could impart desirable properties such as specific phase behaviors or be a component in the synthesis of novel polymers or functional materials. evitachem.com

Advanced Organic Chemistry: As a functionalized cyclohexane derivative, this compound can serve as a versatile building block in organic synthesis. vanderbilt.edugriffith.edu.au Its ketone group allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. The stereochemistry of the cyclohexane ring could be exploited to introduce chirality and control the three-dimensional structure of target molecules, which is of significant interest in the synthesis of natural products and pharmaceuticals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(4-Propylcyclohexyl)ethan-1-one, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via catalytic cross-coupling reactions. A dual nickel/palladium-catalyzed reductive cross-coupling protocol is effective, using aryl halides and cyclohexyl-derived substrates. Key steps include refluxing in ethanol with anhydrous potassium carbonate as a base, followed by purification via column chromatography (petroleum ether/ethyl acetate) . Optimization involves adjusting temperature (e.g., 65°C for higher yields) and stoichiometric ratios of precursors . Monitor reaction progress using TLC or GC-MS.

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

  • Answer :

  • 1H NMR : Peaks for the acetyl group (δ ~2.6 ppm, singlet) and cyclohexyl protons (δ 1.2–2.5 ppm, multiplet) are critical. Axial/equatorial proton splitting in the cyclohexyl ring (δ ~1.8–2.0 ppm) confirms stereochemistry .
  • 13C NMR : The ketone carbon appears at δ ~207 ppm, while aromatic carbons (if present in derivatives) range from δ 120–140 ppm . Compare experimental data with computed spectra (PubChem) to validate assignments .

Q. What purification techniques are recommended post-synthesis?

  • Answer : Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures is standard for removing polar byproducts. For complex mixtures, use silica-gel column chromatography with gradients of nonpolar solvents (e.g., hexane:ethyl acetate 15:1) . Confirm purity via melting point analysis and HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

  • Answer : Use SHELXL for high-resolution refinement, particularly for handling twinned crystals or disordered cyclohexyl groups. Implement restraints for bond lengths/angles in the cyclohexyl ring to reduce overfitting. Cross-validate results with independent datasets (e.g., synchrotron data) and statistical metrics (R-factor < 5%) . For discrepancies in hydrogen bonding, employ neutron diffraction or DFT calculations .

Q. What role does the 4-propylcyclohexyl group play in modulating the compound’s reactivity or biological activity?

  • Answer : The cyclohexyl group enhances lipophilicity, influencing solubility (logP ~3.5) and membrane permeability. Conformational analysis (via X-ray or DFT) reveals axial/equatorial propyl chain orientations, which affect steric interactions in catalytic applications . In medicinal chemistry, this group may improve binding affinity to hydrophobic enzyme pockets—test via molecular docking (AutoDock Vina) and compare with analogs lacking the substituent .

Q. How can computational methods predict the compound’s stability under varying experimental conditions?

  • Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to assess thermal stability and degradation pathways. Simulate hydrolysis kinetics of the acetyl group in acidic/basic environments. Validate with accelerated stability studies (40°C/75% RH for 6 months) and LC-MS to identify degradation products . For photostability, use UV-Vis spectroscopy and TD-DFT to model excited-state behavior .

Q. What strategies address low yields in catalytic applications of this compound derivatives?

  • Answer : Optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) and ligand design (e.g., bulky phosphines to prevent deactivation). Use DOE (Design of Experiments) to screen parameters like solvent polarity (toluene vs. DMF) and temperature. For enantioselective reactions, employ chiral auxiliaries (e.g., Evans oxazolidinones) and analyze ee via chiral HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.